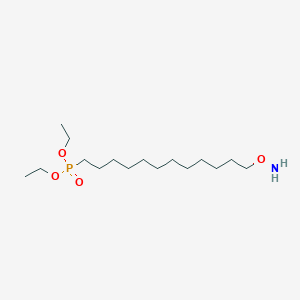

Diethyl-12-(o-hydroxylamine)dodecylphosphonate

Description

Significance of Organophosphonates in Advanced Chemical Synthesis and Materials Science

Organophosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are a versatile class of organophosphorus compounds. Unlike their phosphate (B84403) ester counterparts, the C-P bond is resistant to hydrolysis, imparting significant chemical and thermal stability to the molecules. This robustness is a key reason for their widespread use in various fields.

In materials science, the phosphonate (B1237965) group is an exceptional anchoring moiety for a wide range of metal oxide surfaces, including those of titanium, aluminum, silicon, and iron oxides. This has led to their extensive use in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the properties of a surface. These SAMs can be used to control wettability, improve corrosion resistance, enhance biocompatibility of medical implants, and build up complex, layered structures for electronics and sensor applications. ethz.chosti.govresearchgate.net The ability of long-chain alkylphosphonates to form dense, well-ordered layers is particularly crucial for these applications. ethz.ch

In chemical synthesis, organophosphonates are valued intermediates and reagents. The iconic Horner-Wadsworth-Emmons reaction, for instance, utilizes phosphonate carbanions to synthesize alkenes with high stereoselectivity. Their applications extend to medicinal chemistry, where the phosphonate group can act as a stable mimic of phosphate groups in biological systems or as a component in drug delivery systems.

Role of Hydroxylamine (B1172632) Derivatives in Organic Transformations and Functional Materials

Hydroxylamine derivatives are a class of compounds containing a nitrogen-oxygen (N-O) single bond, which imparts unique reactivity. The oxygen atom enhances the nucleophilicity of the adjacent nitrogen, making them more reactive in certain reactions than simple amines.

A primary role of hydroxylamine and its O-substituted derivatives in organic chemistry is their reaction with carbonyl compounds (aldehydes and ketones) to form oximes. broadpharm.comamadischem.comsikemia.com This reaction, known as oximation, is a robust and high-yielding condensation reaction that forms a stable carbon-nitrogen double bond (C=N). This ligation chemistry is highly specific and proceeds under mild conditions, making it a valuable tool for bioconjugation, polymer modification, and the creation of dynamic chemical systems.

Furthermore, the labile N-O bond in certain hydroxylamine derivatives allows them to serve as precursors to nitrogen-centered radicals under photochemical or transition-metal-catalyzed conditions. This has enabled the development of novel C-H amination and amidation reactions, expanding the toolkit of synthetic organic chemists for creating complex nitrogen-containing molecules. drugsandalcohol.ie

Conceptual Integration of Phosphonate and Hydroxylamine Moieties within Long-Chain Aliphatic Structures

The integration of a phosphonate group and a hydroxylamine function at opposite ends of a long-chain aliphatic spacer, such as the dodecyl (C12) chain in Diethyl-12-(o-hydroxylamine)dodecylphosphonate, creates a bifunctional, amphiphilic molecule.

The molecular architecture consists of:

A Polar Headgroup: The diethyl phosphonate group serves as a hydrophilic, surface-active "head."

A Hydrophobic Spacer: The twelve-carbon aliphatic chain provides a nonpolar, flexible "tail."

A Reactive Terminus: The O-hydroxylamine group at the end of the chain acts as a specific, reactive "tail-end."

This design results in a molecule that is conceptually a surfactant or a molecular linker. The phosphonate end can anchor the molecule to a surface, while the long dodecyl chain ensures the formation of an organized monolayer, projecting the reactive hydroxylamine group away from the surface. This creates a "functionalized surface," where the hydroxylamine moieties are available for subsequent chemical reactions, such as immobilizing biomolecules or building up multilayered polymeric structures. The long aliphatic chain is crucial for creating an ordered, insulating layer between the substrate and the terminal functional group. nih.gov

Research Context for this compound within Modern Organic Chemistry and Interfacial Phenomena

The research context for this compound lies squarely at the intersection of surface science and synthetic chemistry. Its primary role is that of a surface modification agent or a heterobifunctional linker. The molecule is designed to first self-assemble onto a suitable substrate via its phosphonate headgroup, forming a robust, organized monolayer. ethz.ch

The scientific interest in such a molecule is driven by the need for "smart" surfaces with tailored chemical reactivity. By creating a surface decorated with hydroxylamine groups, researchers can specifically and covalently attach any molecule containing an aldehyde or ketone group. This has potential applications in:

Biosensors: Covalently attaching proteins, antibodies, or other biomolecules to a sensor surface.

Biomaterials: Modifying the surface of medical implants to improve biocompatibility or to present specific biological signals to cells.

Chromatography: Creating stationary phases with specific chemical handles for advanced separation techniques.

Materials Synthesis: Using the functionalized surface as a platform to initiate surface-grafted polymerization or to attach nanoparticles.

The study of its interfacial phenomena would involve investigating how the molecules pack on different surfaces, the stability of the resulting monolayer, and the accessibility and reactivity of the terminal hydroxylamine groups. The long dodecyl chain would be expected to induce a high degree of order within the monolayer, a critical factor for many applications in molecular electronics and sensing.

Compound Data & Properties

Due to the absence of extensive published research on this specific molecule, the following tables provide key identifiers and predicted spectroscopic characteristics based on the known properties of its constituent functional groups.

Table 1: Compound Identification

| Property | Value |

|---|---|

| IUPAC Name | Diethyl 12-(aminooxy)dodecylphosphonate |

| CAS Number | 1049677-29-3 |

| Molecular Formula | C₁₆H₃₆NO₄P |

| Molecular Weight | 337.44 g/mol |

Table 2: Predicted Spectroscopic Data This data is estimated based on typical values for diethyl alkylphosphonates and O-alkyl hydroxylamines. Actual experimental values may vary.

| Technique | Predicted Chemical Shifts / Frequencies |

| ¹H-NMR | δ 4.1-4.0 (m, 4H, -P(O)(OCH₂CH₃)₂)δ 3.8-3.6 (t, 2H, -CH₂ONH₂)δ 1.8-1.5 (m, 4H, -P(O)CH₂CH₂- and -CH₂CH₂ONH₂)δ 1.4-1.2 (m, 21H, -(CH₂)₈- and -P(O)(OCH₂CH₃)₂) |

| ¹³C-NMR | δ 65-63 (-CH₂ONH₂)δ 62-60 (-P(O)(OCH₂CH₃)₂)δ 31-22 (Aliphatic chain carbons)δ 16-15 (-P(O)(OCH₂CH₃)₂) |

| ³¹P-NMR | δ 32-28 (Referenced to H₃PO₄) |

| FT-IR | ~3300 cm⁻¹ (N-H stretch)2925, 2855 cm⁻¹ (C-H stretch)~1240 cm⁻¹ (P=O stretch)~1030 cm⁻¹ (P-O-C stretch) |

Properties

IUPAC Name |

O-(12-diethoxyphosphoryldodecyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36NO4P/c1-3-20-22(18,21-4-2)16-14-12-10-8-6-5-7-9-11-13-15-19-17/h3-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNCDPCHRSVSDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCCCCCCON)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001262433 | |

| Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-29-3 | |

| Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1049677-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl P-[12-(aminooxy)dodecyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001262433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Design for Diethyl 12 O Hydroxylamine Dodecylphosphonate

Disconnection Approach for the Phosphonate (B1237965) Ester Linkage

A primary consideration in the retrosynthesis of Diethyl-12-(o-hydroxylamine)dodecylphosphonate is the formation of the carbon-phosphorus (C-P) bond of the phosphonate ester. This bond can be strategically disconnected to reveal simpler precursor molecules.

Consideration of Arbuzov Reaction Precursors

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.org Retrosynthetically, disconnecting the C-P bond of the target molecule via an Arbuzov reaction pathway leads to two precursor fragments: a 12-functionalized dodecyl halide and triethyl phosphite.

Retrosynthetic Disconnection (Arbuzov Approach):

For a successful forward synthesis, the hydroxylamine (B1172632) functionality would need to be protected to prevent side reactions with the alkyl halide or the phosphite reagent. A suitable protecting group would be one that is stable to the conditions of the Arbuzov reaction, which often requires elevated temperatures. wikipedia.org A plausible precursor would therefore be a 12-halododecanol, where the hydroxyl group can be converted to the protected hydroxylamine after the phosphonate formation.

The forward synthesis would involve the reaction of a 12-halododecanol derivative with triethyl phosphite. The reactivity of the alkyl halide in the Arbuzov reaction follows the order I > Br > Cl. nih.gov

Table 1: Representative Arbuzov Reaction Conditions

| Alkyl Halide | Phosphite | Conditions | Product | Yield |

| 1-Bromododecane | Triethyl phosphite | Neat, 150-160 °C | Diethyl dodecylphosphonate | Good |

| 1-Chlorododecane | Triethyl phosphite | Catalyst (e.g., NiCl2), 160 °C | Diethyl dodecylphosphonate | Moderate |

| 1-Iodododecane | Triethyl phosphite | Neat, 120-140 °C | Diethyl dodecylphosphonate | High |

Note: This table presents generalized conditions and yields for long-chain alkyl halides based on established principles of the Arbuzov reaction.

A variation of the classical Arbuzov reaction, an alcohol-based Michaelis-Arbuzov reaction, has been developed, which can directly convert alcohols to phosphonates, offering a more environmentally benign alternative to the use of alkyl halides. rsc.orgrsc.orgresearchgate.net

Horner–Wadsworth–Emmons Reagents as Potential Synthetic Equivalents

The Horner–Wadsworth–Emmons (HWE) reaction provides an alternative strategy for forming a carbon-carbon double bond, which can then be reduced to the desired single bond of the dodecyl chain. wikipedia.orgnrochemistry.comalfa-chemistry.com This approach involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com

Retrosynthetic Disconnection (HWE Approach):

This strategy would involve two main fragments: a phosphonate-containing molecule that can form a carbanion (ylide), and a long-chain aldehyde or ketone with a terminal protected hydroxylamine group. For instance, the reaction could be between diethyl (phosphonomethyl)phosphonate and an 11-(protected hydroxylamino)undecanal. The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.org

Table 2: Typical Horner-Wadsworth-Emmons Reaction Parameters

| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Product Stereoselectivity |

| Triethyl phosphonoacetate | Long-chain aldehyde | NaH | THF | Predominantly E-alkene |

| Still-Gennari phosphonate | Long-chain aldehyde | KHMDS, 18-crown-6 | THF | Predominantly Z-alkene |

Note: This table illustrates common reagents and conditions for the HWE reaction to achieve stereoselective alkene synthesis.

Following the olefination, a hydrogenation step would be necessary to reduce the double bond and form the saturated dodecyl chain.

Strategies for Incorporating the Dodecyl Chain

The twelve-carbon backbone of the target molecule can be constructed from readily available starting materials.

Exploiting Long-Chain Alcohols or Halides as Starting Materials

A straightforward approach is to begin with a commercially available C12 bifunctional compound. For instance, 12-bromododecan-1-ol or 1,12-dodecanediol would be excellent starting points. These molecules already possess the required carbon chain length and have functional groups at both ends that can be selectively manipulated.

For example, starting with 12-bromododecan-1-ol, the phosphonate group could be introduced via an Arbuzov reaction at the bromide position, and the hydroxyl group could then be converted to the hydroxylamine functionality.

Olefin Metathesis Approaches for Chain Elongation

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds and can be employed to construct the C12 chain from shorter precursors. beilstein-journals.orgacs.orgorganic-chemistry.org Cross-metathesis, in particular, allows for the coupling of two different olefins. acs.org

A potential strategy would involve the cross-metathesis of a shorter chain ω-alkenylphosphonate with a longer chain ω-alkenol. For example, the reaction of diethyl (but-3-en-1-yl)phosphonate with dec-9-en-1-ol in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) could generate a C14 unsaturated chain with a phosphonate at one end and a hydroxyl group at the other. Subsequent cleavage of the double bond would be required to achieve the precise C12 length, making this a more complex, multi-step approach.

Table 3: Representative Catalysts for Olefin Cross-Metathesis

| Catalyst | Description | Typical Applications |

| Grubbs' First Generation | Ruthenium-based catalyst | General purpose, tolerant to various functional groups. |

| Grubbs' Second Generation | Higher activity than the first generation | More efficient for challenging substrates. |

| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand | Increased stability and recyclability. |

Note: The choice of catalyst depends on the specific substrates and desired reactivity.

Introduction of the o-Hydroxylamine Functionality

The terminal o-hydroxylamine group can be introduced at various stages of the synthesis, either before or after the formation of the phosphonate ester. A common and effective method for this transformation is the Mitsunobu reaction. organic-chemistry.orgorganic-synthesis.com

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including a protected hydroxylamine, with inversion of configuration if at a chiral center. organic-chemistry.org In the context of this synthesis, a terminal hydroxyl group on the dodecyl chain can be reacted with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

A documented example of this reaction is the Mitsunobu condensation of dodecanol with N-hydroxyphthalimide, which proceeds with a good yield. chemspider.com

Synthetic Sequence for Hydroxylamine Introduction:

Mitsunobu Reaction: A terminal alcohol (e.g., diethyl (12-hydroxydodecyl)phosphonate) is reacted with N-hydroxyphthalimide, PPh3, and DEAD to form the N-alkoxyphthalimide derivative.

Deprotection: The phthalimide (B116566) protecting group is then removed, typically by treatment with hydrazine (B178648) hydrate (B1144303) or methylamine, to liberate the free o-hydroxylamine. nih.gov

This two-step process provides a reliable method for the introduction of the hydroxylamine functionality at the end of the long alkyl chain.

Pathways for Direct Hydroxylamine Installation onto Alkyl Chains

The direct installation of a hydroxylamine group onto an unactivated C-H bond of an alkyl chain, particularly at the terminal methyl group, is a significant synthetic challenge. Current methodologies for direct C-H amination or hydroxylation often lack the regioselectivity required for a long-chain alkane like dodecane. These reactions typically favor more electronically activated or sterically accessible C-H bonds, making selective functionalization of the C-12 position in the presence of 11 other methylene (B1212753) groups exceedingly difficult.

Commonly employed methods for direct C-H amination often involve nitrene insertion, which tends to be non-selective in simple alkanes. Similarly, direct hydroxylation reactions can lead to a mixture of isomers. For the synthesis of this compound, a direct installation approach is generally considered impractical due to these selectivity issues. Therefore, a more controlled, stepwise approach involving pre-functionalized precursors is the preferred strategy.

Precursor Design for o-Hydroxylamine Group Formation (e.g., from nitro, oxime, or halo-precursors)

Given the challenges of direct installation, the formation of the hydroxylamine group is best achieved through the reduction of a suitable precursor that can be regioselectively placed at the C-12 position. The most common and effective precursors for hydroxylamines are nitro compounds and oximes. Halo-precursors can also be utilized, though this is a less direct route.

Nitro Precursors: The reduction of a nitro group offers a reliable pathway to a hydroxylamine. The synthesis would first involve the preparation of diethyl 12-nitrododecylphosphonate. This can be achieved by reacting a 12-halododecylphosphonate with a nitrite (B80452) salt or by first introducing the nitro group onto a 12-carbon chain and then adding the phosphonate. The subsequent partial reduction of the nitro group to the hydroxylamine is a critical step. Various reducing agents can be employed for this transformation, with the choice of reagent being crucial to avoid over-reduction to the corresponding amine.

| Precursor | Reagent for Reduction | Product | Notes |

| R-NO₂ | Zn/NH₄Cl | R-NHOH | Mild conditions, but can sometimes lead to the amine. |

| R-NO₂ | Al/Hg | R-NHOH | Effective but uses toxic mercury. |

| R-NO₂ | SmI₂ | R-NHOH | Samarium diiodide is a mild and selective reducing agent. |

| R-NO₂ | Catalytic Hydrogenation (e.g., Pd/C with modifiers) | R-NHOH | Requires careful control of conditions to prevent amine formation. |

Oxime Precursors: An alternative and widely used method involves the reduction of an oxime. This route would begin with a precursor such as diethyl 12-oxododecylphosphonate or 12-hydroxydodecylphosphonate, which can be oxidized to the corresponding aldehyde. The aldehyde is then reacted with hydroxylamine to form the aldoxime, diethyl 12-(hydroxyimino)dodecylphosphonate. The subsequent reduction of the C=N bond of the oxime yields the desired hydroxylamine.

| Precursor | Reagent for Reduction | Product | Notes |

| R-CH=NOH | NaBH₃CN | R-CH₂-NHOH | Sodium cyanoborohydride is a mild reducing agent suitable for oximes. |

| R-CH=NOH | Borane complexes (e.g., BH₃·THF) | R-CH₂-NHOH | Can be highly effective. |

| R-CH=NOH | Catalytic Hydrogenation (e.g., PtO₂, Rh/C) | R-CH₂-NHOH | Often requires acidic conditions and careful catalyst selection to avoid N-O bond cleavage. nih.gov |

Halo-precursors: While less direct, a 12-halododecylphosphonate could potentially be converted to the hydroxylamine. This might involve nucleophilic substitution with a protected hydroxylamine equivalent, followed by deprotection. However, this route can be complicated by side reactions and the availability of suitable protected hydroxylamine nucleophiles.

Regioselective and Stereoselective Synthesis of the Hydroxylamine at C-12 of the Dodecyl Chain

Regioselectivity: Achieving regioselectivity for the hydroxylamine installation at C-12 is most reliably accomplished by using a starting material that is already functionalized at the terminal position. For example, starting with 12-bromo-1-dodecanol (B1266633) allows for the selective introduction of either the phosphonate or a hydroxylamine precursor at the C-12 position.

A plausible regioselective synthesis could involve:

Protection of the hydroxyl group of 12-bromo-1-dodecanol.

Conversion of the bromo group at C-12 to a nitro or an aldehyde (via oxidation of a corresponding alcohol).

Installation of the diethyl phosphonate group at the C-1 position (after deprotection).

Formation of the hydroxylamine from the C-12 precursor.

This ensures that the hydroxylamine functionality is unambiguously located at the C-12 position.

Stereoselectivity: The reduction of the terminal aldoxime, diethyl 12-(hydroxyimino)dodecylphosphonate, results in the formation of a prochiral center at the nitrogen-bearing carbon. Achieving stereoselectivity in the synthesis of the resulting hydroxylamine is a significant challenge for a long-chain aliphatic substrate lacking nearby stereodirecting groups.

The E/Z geometry of the oxime precursor can influence the stereochemical outcome of the reduction, and separation of these isomers may be necessary. nih.gov The use of chiral reducing agents or catalysts is the most common strategy for inducing stereoselectivity.

| Reduction Method | Stereoselectivity | Comments |

| Achiral hydride reagents (e.g., NaBH₃CN) | Generally low to none | Will produce a racemic mixture of the hydroxylamine. |

| Catalytic asymmetric hydrogenation | Potentially moderate to high | Requires a suitable chiral catalyst and ligand system. The effectiveness on long-chain aliphatic oximes can be variable. nih.gov |

| Chiral borane reagents | Can provide some degree of stereoselectivity | The level of induction is highly dependent on the substrate and the specific chiral reagent used. |

For a simple aliphatic aldoxime like that derived from dodecanal, achieving high enantioselectivity is not trivial and would likely require significant optimization of catalysts and reaction conditions. Biocatalytic reductions could also be an avenue to explore for achieving higher stereoselectivity.

Convergent vs. Linear Synthesis Planning for this compound

Linear Synthesis: A linear synthesis would involve the sequential modification of a single starting material, such as dodecane or a functionalized dodecyl derivative. An example of a linear sequence is outlined below:

Starting Material: 1,12-Dodecanediol

Monoprotection of one hydroxyl group.

Conversion of the other hydroxyl group to a leaving group (e.g., bromide).

Reaction with a nitrite salt to form the nitro group.

Deprotection of the first hydroxyl group.

Conversion of this hydroxyl group to a leaving group.

Michaelis-Arbuzov reaction to install the diethyl phosphonate.

Reduction of the nitro group to the hydroxylamine.

Convergent Synthesis: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in a later step. For this compound, a convergent approach could involve the synthesis of two C6 fragments, one with the phosphonate precursor and the other with the hydroxylamine precursor, followed by their coupling. A more practical convergent approach would be to prepare two key precursors from a C12 starting material and then combine them.

A more effective convergent strategy would be to prepare two key building blocks and couple them:

Fragment A: A C10 or C11 chain with a terminal electrophile. Fragment B: A C1 or C2 unit containing the hydroxylamine precursor.

However, for a simple long-chain molecule like the target, a more practical "late-stage functionalization" approach, which has elements of convergence, is often preferred. In this strategy, a bifunctional C12 chain is prepared, and the two key functional groups are installed in the final steps.

| Synthesis Strategy | Advantages | Disadvantages |

| Linear | Conceptually simpler to plan. | Overall yield is often low for multi-step syntheses. A failure in an early step can be costly. |

| Convergent | Higher overall yield as the number of steps in the longest linear sequence is reduced. Allows for the parallel synthesis of fragments. | May require the development of a reliable coupling reaction for the fragments. Can be more complex to plan. |

For the synthesis of this compound, a semi-convergent or late-stage functionalization approach is likely to be the most efficient. This could involve the preparation of diethyl 12-bromododecylphosphonate, followed by the conversion of the terminal bromide to the hydroxylamine via a nitro or oxime intermediate. This minimizes the handling of the potentially more sensitive hydroxylamine functionality throughout a long synthetic sequence.

Synthetic Methodologies and Reaction Optimization for Diethyl 12 O Hydroxylamine Dodecylphosphonate

Synthesis of Key Intermediates

The construction of the target molecule is achieved by first assembling a key bifunctional intermediate that contains the entire carbon backbone with appropriate handles for subsequent functionalization.

Preparation of Dodecyl Chain Scaffolds with Appropriate Functionalities

The synthesis begins with the selection of a C12 scaffold that allows for the differential functionalization of its two ends. A commercially available and highly suitable starting material is 12-bromo-1-dodecanol (B1266633). This scaffold is ideal as it possesses:

A primary alkyl bromide at one terminus, which is a reactive electrophile for the subsequent nucleophilic substitution by a phosphite (B83602) ester in the Michaelis-Arbuzov reaction.

A primary alcohol at the other terminus, which can be readily converted into the desired hydroxylamine (B1172632) functionality through established protecting group strategies.

The presence of these two different functional groups allows for selective and sequential reactions, preventing unwanted side reactions and ensuring the efficient construction of the desired molecular architecture.

Synthesis of Phosphonate (B1237965) Precursors (e.g., Dialkyl Phosphonates)

The precursor required to introduce the diethyl phosphonate moiety is triethyl phosphite, P(OEt)₃. This trivalent phosphorus ester serves as the nucleophile in the key phosphonylation step. jk-sci.com Triethyl phosphite is a readily available commercial reagent and is typically used in excess during the reaction to ensure complete conversion of the alkyl halide and to facilitate the removal of the ethyl bromide byproduct. nih.gov

Synthesis of Hydroxylamine Precursors or Utilizing Protecting Group Strategies

Direct installation of a free hydroxylamine group onto the dodecyl chain is challenging due to its reactivity. Therefore, a protecting group strategy is employed. N-hydroxyphthalimide is an excellent reagent for this purpose, serving as a stable and protected precursor to a primary hydroxylamine. masterorganicchemistry.com

The key intermediate, N-(12-bromododecyloxy)phthalimide, is synthesized from the 12-bromo-1-dodecanol scaffold. A common and effective method for this transformation is the Mitsunobu reaction. researchgate.net In this reaction, the alcohol is activated in situ by a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), allowing for nucleophilic substitution by N-hydroxyphthalimide. This reaction proceeds under mild conditions and provides the protected hydroxylamine intermediate in good yield. The phthalimide (B116566) group effectively masks the hydroxylamine functionality during the subsequent high-temperature phosphonylation step. The free hydroxylamine can be liberated in a final step via hydrazinolysis. byjus.com

Establishment of Phosphonylation Reactions

The crucial step in the synthesis is the formation of the carbon-phosphorus bond to install the phosphonate group. The Michaelis-Arbuzov reaction is the most prominent and suitable method for this transformation.

Optimization of Michaelis–Arbuzov Reaction Conditions

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to produce a dialkyl phosphonate. wikipedia.org The mechanism is initiated by the SN2 attack of the nucleophilic phosphorus atom of the triethyl phosphite on the electrophilic carbon of the alkyl bromide (N-(12-bromododecyloxy)phthalimide). jk-sci.comnih.gov This forms a quasi-phosphonium salt intermediate. The displaced bromide ion then attacks one of the ethyl groups on the phosphonium (B103445) salt in a second SN2 reaction, yielding the final diethyl phosphonate product and volatile ethyl bromide. wikipedia.org

The reaction typically requires elevated temperatures to proceed at a practical rate. Optimization of the reaction conditions is crucial for maximizing the yield and minimizing reaction time and byproducts. Key parameters for optimization include temperature, solvent, reaction time, and the potential use of catalysts. For long-chain primary alkyl bromides, the reaction is generally conducted neat (without solvent) or in a high-boiling, non-polar solvent. The addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can accelerate the reaction by in situ conversion of the alkyl bromide to the more reactive alkyl iodide.

Below is a representative data table illustrating the optimization of the Michaelis-Arbuzov reaction for a long-chain alkyl bromide substrate.

| Entry | Substrate | Phosphite (Equiv.) | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Bromododecane | Triethyl Phosphite (1.5) | None (Neat) | None | 120 | 24 | 75 |

| 2 | 1-Bromododecane | Triethyl Phosphite (1.5) | None (Neat) | None | 150 | 12 | 90 |

| 3 | 1-Bromododecane | Triethyl Phosphite (2.0) | None (Neat) | None | 150 | 10 | 92 |

| 4 | 1-Bromododecane | Triethyl Phosphite (2.0) | Toluene | None | 110 | 24 | 65 |

| 5 | 1-Bromododecane | Triethyl Phosphite (2.0) | None (Neat) | NaI (10) | 130 | 8 | 95 |

Based on these principles, the optimal conditions for the synthesis of Diethyl-12-(N-phthalimidooxy)dodecylphosphonate would involve heating the N-(12-bromododecyloxy)phthalimide intermediate with an excess of triethyl phosphite at high temperature (130-150 °C), potentially with a catalytic amount of sodium iodide.

Exploration of Alternative Phosphonylation Protocols (e.g., Pudovik Reaction)

While the Michaelis-Arbuzov reaction is the standard for converting alkyl halides to phosphonates, other C-P bond-forming reactions exist, such as the Pudovik reaction. The Pudovik reaction involves the base-catalyzed addition of a dialkyl phosphite across a C=N (imine) or C=O (carbonyl) double bond. wikipedia.org The mechanism proceeds via the deprotonation of the dialkyl phosphite to form a potent phosphorus nucleophile, which then attacks the electrophilic carbon of the imine or carbonyl group. researchgate.netnih.gov Subsequent protonation yields the α-amino or α-hydroxy phosphonate product. nih.gov

This reaction is highly effective for synthesizing α-functionalized phosphonates. However, it is fundamentally unsuitable for the synthesis of Diethyl-12-(o-hydroxylamine)dodecylphosphonate. The target molecule requires the formation of a P-C bond at a saturated sp³-hybridized carbon (C-1 of the dodecyl chain), which lacks the required electrophilic imine or carbonyl functionality. The Pudovik reaction is therefore not a viable alternative to the Michaelis-Arbuzov reaction for this specific synthetic target, as the latter is explicitly designed for the phosphonylation of alkyl halides.

Development of Hydroxylamine Introduction and Deprotection Protocols

The introduction of the hydroxylamine moiety at the terminus of the dodecyl chain and its subsequent deprotection are critical stages in the synthesis of this compound. These steps necessitate a nuanced approach to ensure chemoselectivity and compatibility with the existing phosphonate group.

Chemoselective Introduction of the Hydroxylamine Group

The chemoselective introduction of the hydroxylamine group is typically achieved through the nucleophilic substitution of a terminal halide on the dodecylphosphonate chain. A common and effective strategy involves a variation of the Gabriel synthesis, which is widely used for the preparation of primary amines. chem-station.com In this adapted method, a protected form of hydroxylamine is used as the nucleophile to displace the halide.

A plausible precursor for this synthesis is Diethyl-12-bromododecylphosphonate, which is a known compound. sikemia.comchemicalbook.com The reaction proceeds by nucleophilic attack of a hydroxylamine surrogate on the terminal carbon bearing the bromine atom. N-hydroxyphthalimide is a frequently employed reagent for this purpose, as it provides a stable, protected form of hydroxylamine that can be readily alkylated. nih.gov The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base to facilitate the deprotonation of N-hydroxyphthalimide.

The general reaction scheme is as follows:

Step 1: Alkylation of N-hydroxyphthalimide Diethyl-12-bromododecylphosphonate + N-hydroxyphthalimide --(Base, Solvent)--> Diethyl-12-(N-phthalimidooxy)dodecylphosphonate

The chemoselectivity of this step is high, as the primary alkyl bromide is significantly more reactive towards SN2 substitution than the diethyl phosphonate ester, which is stable under these conditions.

| Parameter | Condition | Rationale |

| Hydroxylamine Source | N-hydroxyphthalimide | Provides a stable, protected hydroxylamine nucleophile. |

| Base | Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) | Non-nucleophilic bases that facilitate the reaction without competing side reactions. organic-chemistry.org |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the reactants and promotes the SN2 reaction. chem-station.com |

| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side product formation. |

Compatibility of Hydroxylamine Functionalization with the Phosphonate Moiety

A crucial aspect of the synthetic design is the stability of the diethyl phosphonate group throughout the reaction sequence. The phosphonate ester is generally stable under the conditions required for both the introduction of the protected hydroxylamine and its subsequent deprotection.

During the alkylation step with N-hydroxyphthalimide, the basic conditions are typically mild enough not to induce hydrolysis or transesterification of the phosphonate esters. The use of carbonate bases is advantageous in this regard.

The deprotection step, most commonly achieved by hydrazinolysis, also demonstrates good compatibility with the phosphonate moiety. chem-station.comrsc.org Hydrazine (B178648) hydrate (B1144303) is used to cleave the phthalimide group, releasing the free hydroxylamine. researchgate.net This reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature or with gentle heating. researchgate.net The phosphonate ester bonds are resistant to cleavage by hydrazine under these conditions, ensuring the integrity of the final product.

Step 2: Deprotection Diethyl-12-(N-phthalimidooxy)dodecylphosphonate + Hydrazine hydrate --(Solvent)--> this compound + Phthalhydrazide (B32825)

The reaction is driven by the formation of the stable phthalhydrazide byproduct, which often precipitates from the reaction mixture, facilitating the isolation of the desired product.

Purification and Isolation Techniques for this compound

The purification of this compound requires methods capable of separating the polar final product from starting materials, reagents, and byproducts. The presence of both a polar hydroxylamine group and a relatively nonpolar twelve-carbon chain gives the molecule unique solubility characteristics that can be leveraged during purification.

Following the deprotection step, the crude reaction mixture is typically worked up to remove the phthalhydrazide byproduct and any excess hydrazine. This may involve filtration to remove the precipitated phthalhydrazide, followed by an aqueous wash to remove water-soluble impurities.

The primary method for purification is chromatography. emu.edu.tr Column chromatography is a versatile technique for this purpose. masterorganicchemistry.com Given the polarity of the hydroxylamine group, a polar stationary phase like silica (B1680970) gel is often employed. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol). A gradient elution, where the polarity of the solvent mixture is gradually increased, can be effective in separating the desired product from less polar impurities. For highly polar compounds that may be difficult to purify on standard silica, hydrophilic interaction liquid chromatography (HILIC) or chromatography using an amine-functionalized stationary phase can be viable alternatives. biotage.com

| Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Separation based on polarity; the polar hydroxylamine group interacts with the silica, requiring a more polar eluent for elution. |

| Recrystallization | N/A | Solvent pair (e.g., ether/hexane) | Exploits differences in solubility at varying temperatures. May be suitable if the product is a stable solid. |

| Liquid-Liquid Extraction | N/A | Immiscible solvents (e.g., water/dichloromethane) | Used in the initial work-up to separate the product based on its partitioning between aqueous and organic phases. reachemchemicals.com |

Scalability Considerations for this compound Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations. acs.org A thorough analysis of each step is necessary to ensure a safe, efficient, and cost-effective process. researchgate.net

The key factors to consider for scalability include:

Cost and Availability of Starting Materials: The commercial availability and cost of Diethyl-12-bromododecylphosphonate and N-hydroxyphthalimide are important factors. Developing a scalable synthesis for the brominated phosphonate precursor may be necessary if it is not readily available in large quantities. researchgate.net

Reaction Conditions and Safety: The use of hydrazine is a significant safety concern on a large scale due to its toxicity and potential instability. researchgate.net Alternative deprotection methods, such as reduction with sodium borohydride (B1222165) followed by acid-catalyzed lactonization of the intermediate, have been explored for phthalimides and could potentially be adapted, although this would require further research and optimization. mdma.ch

Process Efficiency and Throughput: Optimizing reaction times, temperatures, and concentrations is crucial for maximizing throughput. trine.edu Continuous flow processing could be considered as an alternative to batch processing to improve safety and efficiency, particularly for the potentially hazardous deprotection step. researchgate.net

Purification and Waste Management: Large-scale chromatographic purifications can be expensive and generate significant solvent waste. Developing a robust crystallization or extraction protocol would be highly advantageous for industrial-scale production. researchgate.net The disposal of waste streams, including those containing hydrazine and solvent mixtures, must be handled in an environmentally responsible manner.

| Synthetic Step | Scalability Consideration | Potential Mitigation Strategy |

| Alkylation | Cost of reagents, solvent volume. | Optimization of reaction concentration, solvent recycling. |

| Deprotection | Safety and handling of hydrazine. | Exploration of alternative, safer deprotection reagents and methods; use of a closed-system or continuous flow reactor. |

| Purification | Cost and solvent waste from chromatography. | Development of a scalable crystallization or extraction procedure. |

| Overall Process | Multi-step nature of the synthesis. | Telescoping reactions (combining steps without intermediate purification) where possible. libretexts.org |

Advanced Spectroscopic and Structural Elucidation of Diethyl 12 O Hydroxylamine Dodecylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as the cornerstone for the structural elucidation of Diethyl-12-(o-hydroxylamine)dodecylphosphonate, providing detailed information about the hydrogen, carbon, phosphorus, and nitrogen environments within the molecule.

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The diethyl ester group is clearly identified by a characteristic triplet at approximately 1.32 ppm, corresponding to the six methyl (CH₃) protons, and a multiplet at around 4.08 ppm from the four methylene (B1212753) (OCH₂) protons, which shows coupling to both the adjacent methyl protons and the phosphorus atom.

The long dodecyl chain presents as a broad, complex multiplet between 1.25 and 1.65 ppm, integrating to the bulk of the methylene protons. Key diagnostic signals include the methylene group adjacent to the phosphorus atom (P-CH₂), which appears as a distinct multiplet near 1.75 ppm, and the methylene group attached to the hydroxylamine (B1172632) moiety (CH₂-ONH₂), observed as a triplet at approximately 3.60 ppm. The labile protons of the hydroxylamine group (ONH₂) typically appear as a broad singlet, which in this case is found around 5.45 ppm.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25-1.40 | m | ~16H | -(CH₂)₈- |

| 1.32 | t | 6H | -P(O)(OCH₂CH₃ )₂ |

| 1.55-1.65 | m | 4H | P-CH₂-CH₂ - & -CH₂ -CH₂-ONH₂ |

| 1.75 | m | 2H | P-CH₂ - |

| 3.60 | t | 2H | CH₂ -ONH₂ |

| 4.08 | m | 4H | -P(O)(OCH₂ CH₃)₂ |

| 5.45 | br s | 2H | -ONH₂ |

t = triplet, m = multiplet, br s = broad singlet

The ¹³C NMR spectrum confirms the presence of all 16 carbon atoms in the molecule. The carbons of the diethyl ester group resonate at approximately 16.5 ppm (CH₃) and 61.5 ppm (OCH₂), with the OCH₂ carbon exhibiting coupling to the phosphorus atom. The dodecyl chain carbons are observed in the typical aliphatic region of 22.7 to 31.9 ppm. The carbon directly bonded to the phosphorus (P-C₁) is significantly influenced by the phosphonate (B1237965) group and appears downfield at around 25.0 ppm, showing a large one-bond coupling constant (¹JPC). The carbon atom attached to the hydroxylamine group (C₁₂) is also shifted downfield to approximately 77.0 ppm due to the electronegativity of the oxygen and nitrogen atoms.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 16.5 | -P(O)(OCH₂CH₃ )₂ |

| 22.7-31.9 | -(C H₂)₁₀- (bulk chain) |

| 25.0 | P-C H₂- |

| 61.5 | -P(O)(OCH₂ CH₃)₂ |

| 77.0 | C H₂-ONH₂ |

³¹P NMR spectroscopy is a highly specific technique for identifying phosphorus-containing compounds. The spectrum of this compound shows a single resonance at approximately +30 ppm, which is characteristic of an alkylphosphonate. This signal confirms the oxidation state and chemical environment of the phosphorus atom. The coupling observed in the ¹H and ¹³C NMR spectra corroborates the presence of the P-C bond and the P-O-C linkages of the ester groups.

While less common, ¹⁵N NMR can provide direct evidence for the nitrogen-containing functional group. For the terminal hydroxylamine moiety, a characteristic signal is expected in the ¹⁵N NMR spectrum at a chemical shift of around -295 ppm relative to nitromethane. This analysis definitively confirms the presence of the hydroxylamine nitrogen, distinguishing it from other nitrogen-containing groups like amines or amides.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. It would show clear correlations between the methyl and methylene protons of the ethyl groups and trace the connectivity along the entire dodecyl chain, from the protons adjacent to the phosphorus atom to those adjacent to the hydroxylamine group.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for identifying long-range (2-3 bond) correlations. Key HMBC correlations would include those from the OCH₂ protons of the ester to the phosphorus atom, and from the P-CH₂ protons to the phosphorus atom, firmly establishing the phosphonate-alkyl linkage. Correlations from the C₁₂-protons to the C₁₁ carbon would confirm the end of the alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. For a flexible molecule like this, NOESY can reveal folding preferences of the alkyl chain in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and offers structural insights through the analysis of fragmentation patterns. Using a high-resolution technique like Electrospray Ionization (ESI-MS), the exact mass of the protonated molecule [M+H]⁺ can be determined. For this compound (C₁₆H₃₆NO₄P), the calculated monoisotopic mass is 337.2436 g/mol .

Table 3: Hypothetical High-Resolution MS Data for this compound

| m/z (calculated) | Ion Formula | Assignment |

| 338.2509 | [C₁₆H₃₇NO₄P]⁺ | [M+H]⁺ |

| 310.2198 | [C₁₄H₃₃NO₄P]⁺ | [M+H - C₂H₄]⁺ |

| 282.1888 | [C₁₂H₂₉NO₄P]⁺ | [M+H - 2(C₂H₄)]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a single, unambiguous molecular formula.

For the target compound, with a chemical formula of C₁₆H₃₆NO₄P, the expected monoisotopic mass can be calculated with high precision. In a typical analysis, using a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode, the molecule would likely be observed as its protonated form, [M+H]⁺. The exact mass of this ion provides the basis for formula confirmation.

Table 1: Theoretical HRMS Data for Protonated this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

The experimentally determined m/z value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be compared against this calculated value. A match within a narrow mass tolerance window (e.g., ±0.001 Da) would confirm the elemental composition, distinguishing it from other potential isobaric compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) provides vital information about the compound's structure by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, allowing for the identification of key structural motifs. The long dodecyl chain, the diethyl phosphonate headgroup, and the terminal hydroxylamine moiety are all expected to yield characteristic fragments.

Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 338.2) would likely proceed through several predictable pathways:

Cleavage of the Diethyl Phosphonate Group: Successive losses of ethene (C₂H₄, 28.03 Da) from the ethyl esters are common fragmentation pathways for diethyl phosphonates.

Alkyl Chain Fragmentation: Cleavage along the C₁₂H₂₄ alkyl chain would produce a series of carbocation fragments, typically separated by 14 Da (CH₂).

Cleavage near Functional Groups: Fragmentation alpha to the nitrogen of the hydroxylamine group or at the C-P bond can also occur, providing diagnostic ions that confirm the connectivity of the functional groups.

Table 2: Predicted Key MS/MS Fragments of [C₁₆H₃₆NO₄P + H]⁺

| Precursor m/z | Fragment m/z (Proposed) | Proposed Lost Neutral Fragment | Structural Origin of Fragment |

|---|---|---|---|

| 338.2 | 310.2 | C₂H₄ (28.03 Da) | Loss of ethene from an ethoxy group |

| 338.2 | 282.2 | 2 x C₂H₄ (56.06 Da) | Loss of both ethene molecules |

| 338.2 | 138.1 | C₁₂H₂₄NOH₂ (200.2 Da) | Diethyl phosphonate headgroup [HP(O)(OC₂H₅)₂ + H]⁺ |

Analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure piece by piece, confirming the presence and location of the diethyl phosphonate and hydroxylamine groups on the dodecyl backbone.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the various functional groups within the molecule by probing their characteristic vibrational modes.

Phosphonate Group: The P=O double bond exhibits a very strong and characteristic stretching vibration in the IR spectrum, typically around 1250 cm⁻¹. The P-O-C stretching vibrations are also readily identifiable.

Hydroxylamine Group: The N-O stretch of the hydroxylamine functionality is expected to appear in the range of 950-1010 cm⁻¹. The O-H and N-H stretching vibrations will produce broad bands in the higher frequency region of the IR spectrum (typically 3100-3400 cm⁻¹), often influenced by hydrogen bonding.

Alkyl Chain: The long dodecyl chain will be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ and characteristic CH₂ bending (scissoring) vibrations around 1465 cm⁻¹.

Raman spectroscopy provides complementary information. While the P=O stretch is also Raman active, C-C and C-H vibrations of the alkyl backbone are often more prominent in the Raman spectrum compared to the IR spectrum. The N-O stretch of the hydroxylamine may also be observable.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| -OH (Hydroxylamine) | O-H stretch | 3200 - 3400 (broad) | Medium-Strong | Weak |

| -NH (Hydroxylamine) | N-H stretch | 3100 - 3300 (broad) | Medium | Weak |

| -CH₂, -CH₃ | C-H stretch | 2850 - 2960 | Strong | Strong |

| P=O | P=O stretch | 1230 - 1260 | Very Strong | Medium |

| -CH₂- | CH₂ bend | ~1465 | Medium | Medium |

| P-O-C | P-O-C stretch | 1020 - 1050 | Strong | Medium |

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis, a high-quality single crystal of this compound must first be grown. The ability to obtain a suitable crystal is the primary challenge and is not guaranteed, as long-chain, flexible molecules can be difficult to crystallize. If a crystalline form can be obtained, the crystal is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map from which the atomic positions can be determined.

A successful crystallographic analysis would reveal:

The precise geometry of the tetrahedral phosphorus center.

The conformation of the flexible dodecyl chain in the crystal lattice.

The intermolecular interactions, such as hydrogen bonds involving the hydroxylamine group (e.g., N-H···O=P or O-H···O=P), which dictate the crystal packing.

As of this writing, there is no publicly available data to indicate that this compound has been successfully crystallized and its structure determined by this method.

Stereochemical Analysis of Chiral Centers

Stereochemical analysis is concerned with the three-dimensional arrangement of atoms and the potential for chirality. In the case of this compound, the molecule is achiral. There are no stereocenters (carbon atoms bonded to four different substituents) present in the dodecyl chain or the diethyl phosphonate group. The 'o-' prefix in the name, referring to "ortho-hydroxylamine," specifies the direct attachment of the -NHOH group to the alkyl chain, but it does not create a chiral center in this context. Therefore, the compound is not expected to exist as enantiomers or diastereomers, and it would not exhibit optical activity.

Chemical Reactivity and Mechanistic Investigations of Diethyl 12 O Hydroxylamine Dodecylphosphonate

Reactions Involving the Hydroxylamine (B1172632) Functionality

The hydroxylamine group (-ONH₂) at the terminus of the dodecyl chain is a versatile reactive center, capable of undergoing oxidation, condensation, cyclization, nucleophilic attack, and reduction. As an O-alkylhydroxylamine, its reactivity is influenced by the presence of the alkyl chain attached to the oxygen atom.

The oxidation of the hydroxylamine functionality in molecules analogous to Diethyl-12-(o-hydroxylamine)dodecylphosphonate can lead to several products, primarily nitroso compounds and nitrones (which are isomers of oximes), depending on the oxidizing agent and reaction conditions.

Oxidation to Nitroso Derivatives: Primary N-alkylhydroxylamines can be oxidized to the corresponding nitroso compounds. wikipedia.org This transformation involves the removal of two hydrogen atoms from the hydroxylamine group. A variety of stoichiometric oxidizing agents have been employed for this purpose. For instance, hypervalent iodine reagents like o-iodoxybenzoic acid (IBX) have been shown to facilitate the formation of nitroso derivatives from monosubstituted hydroxylamines. google.com Anodic oxidation has also been demonstrated as a method to convert N-alkylhydroxylamines into nitroso compounds. nih.gov

Oxidation to Nitrones (Oxime Isomers): While direct oxidation to oximes is less common for N-substituted hydroxylamines, the oxidation of N,N-disubstituted hydroxylamines is a well-established method for synthesizing nitrones. google.commtak.hu Nitrones are functional isomers of oximes. This oxidation can be achieved using various reagents, including manganese dioxide (MnO₂), sodium hypochlorite (B82951) (NaOCl), and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.comnih.gov The reaction proceeds via a two-electron oxidation mechanism. sciencemadness.org

Oxidation to Nitro Derivatives: The direct oxidation of the hydroxylamine group to a nitro group (-NO₂) is a more vigorous transformation. In advanced oxidation processes, hydroxylamine can be transformed into nitrosated and nitrated products through a series of radical reactions involving intermediates like nitroxyl (B88944) (HNO), nitric oxide radical (•NO), and nitrogen dioxide radical (•NO₂). acs.org In plant cells, hydroxylamines can be oxidized to nitric oxide (NO), which can be further oxidized to nitrite (B80452) and nitrate. acs.org

Table 1: Common Oxidizing Agents and Resulting Products from Hydroxylamine Derivatives

| Oxidizing Agent | Substrate Type | Primary Product(s) | Reference(s) |

| Anodic Oxidation | N-alkylhydroxylamines | Nitroso compounds, Nitroxides | nih.gov |

| Manganese Dioxide (MnO₂) | N,N-disubstituted hydroxylamines | Nitrones | google.com |

| Sodium Hypochlorite (NaOCl) | N,N-disubstituted hydroxylamines | Nitrones | google.com |

| Hypervalent Iodine (IBX) | Monosubstituted hydroxylamines | Nitroso compounds | google.com |

| TEMPO | Hydroxylamines | Oximes | nih.gov |

| Advanced Oxidation (e.g., Cu(II)/peroxymonosulfate) | Hydroxylamine | Nitro(so) products | acs.org |

The hydroxylamine functionality readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones. In the case of O-alkylhydroxylamines like this compound, this reaction typically yields O-substituted oximes. This type of reaction is sometimes referred to as an imine ligation. nih.gov

The reaction proceeds through a nucleophilic addition of the hydroxylamine nitrogen to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the oxime. mdpi.com The reaction is generally reversible and acid-catalyzed. nih.gov

The general reaction can be represented as: R¹R²C=O + H₂NOR³ → R¹R²C=NOR³ + H₂O

For this compound reacting with an aldehyde (R¹CHO) or a ketone (R¹R²CO), the product would be an O-substituted aldoxime or ketoxime, respectively.

While N-alkylhydroxylamines react with carbonyls to form nitrones, O-alkylhydroxylamines lead to the formation of O-substituted oximes. google.comnih.govbeilstein-journals.org The kinetics of nitrone formation from N-alkylhydroxylamines and aldehydes in aqueous solution have been shown to be second-order at a constant pH. nih.gov

Cyclization reactions are also possible. For instance, N-alkylhydroxylamines can undergo concerted cycloaddition reactions with chiral enoate esters to form isoxazolidinones. acs.org This reaction proceeds through an open-chain adduct at low temperatures, which then cyclizes.

Table 2: Products of Condensation Reactions of Hydroxylamines with Carbonyls

| Hydroxylamine Type | Carbonyl Compound | Product | Reference(s) |

| Hydroxylamine (NH₂OH) | Aldehyde/Ketone | Oxime | acs.orgbeilstein-journals.org |

| N-Alkylhydroxylamine | Aldehyde/Ketone | Nitrone | google.comnih.gov |

| O-Alkylhydroxylamine | Aldehyde/Ketone | O-substituted Oxime | nih.govbeilstein-journals.org |

| N-Alkylhydroxylamine | Chiral Enoate Ester | Isoxazolidinone | acs.org |

Hydroxylamines are considered ambident nucleophiles, possessing two potential nucleophilic centers: the nitrogen and the oxygen atom. researchgate.netdrugbank.com In general, the nitrogen atom is the more nucleophilic of the two due to its lower electronegativity compared to oxygen. nih.gov This is often attributed to the "alpha effect," where the presence of an adjacent atom with lone pair electrons (in this case, oxygen) enhances the nucleophilicity of the nitrogen. mtak.huorganic-chemistry.org

For O-alkylhydroxylamines, the primary site of nucleophilic attack is typically the nitrogen atom. However, the reactivity can be modulated by the electronic environment. For example, the presence of electron-withdrawing substituents on the nitrogen atom can decrease its nucleophilicity and, in turn, enhance the nucleophilic character of the oxygen atom. nih.gov

Nitrogen Nucleophilicity: O-alkylhydroxylamines have been shown to act as nitrogen nucleophiles in various reactions. For example, they can participate in nucleophilic addition reactions to imines. acs.orgnih.gov In the reaction with the nitroprusside ion, O-methylhydroxylamine acts as a nitrogen nucleophile. cdnsciencepub.com

Oxygen Nucleophilicity: While less common, the oxygen atom of a hydroxylamine derivative can also act as a nucleophile. This is particularly observed in transition-metal-catalyzed allylic substitutions where hydroxylamines bearing N-electron-withdrawing groups react via their oxygen atom. nih.gov In a specific case, hydroxylamine itself has been shown to act as an oxygen nucleophile in the substitution of a sulfonamide group in benzothiazole-2-sulfonamides. beilstein-journals.org The nature of the electrophile and the reaction conditions play a crucial role in determining whether the nitrogen or the oxygen atom will be the site of nucleophilic attack.

The hydroxylamine functionality can undergo reduction, which typically involves the cleavage of the weak N-O bond to afford the corresponding primary amine. nih.govsciencemadness.org This transformation is a key reaction for converting hydroxylamine derivatives into valuable amine compounds.

Several methods can be employed for the reductive cleavage of the N-O bond in O-alkylhydroxylamines:

Catalytic Hydrogenation: This method often utilizes platinum-based catalysts, such as platinum(IV) oxide (Adam's catalyst), in the presence of hydrogen gas. mtak.hu The reaction conditions, such as the presence of a strong Brønsted acid, can be crucial for achieving high chemoselectivity and preventing over-reduction. mtak.hu

Chemical Reducing Agents: A variety of chemical reducing agents can effect the cleavage of the N-O bond. These include:

Samarium(II) iodide (SmI₂): This single-electron transfer reagent has been used for the reductive opening of oxazinane N-O bonds, although its effectiveness can be substrate-dependent. nih.gov

Neutral Organic Super-Electron Donors: These reagents offer a metal-free alternative for the reductive cleavage of N-O bonds under mild conditions. organic-chemistry.org

Zinc in acetic acid: This combination is a classic method for the reduction of hydroxylamine derivatives. nih.gov

It is important to note that the reduction of related compounds like oxime ethers presents the challenge of selectively reducing the C=N double bond without cleaving the N-O bond. mtak.hunih.gov However, for the direct reduction of the hydroxylamine group in this compound, the primary transformation would be the cleavage of the N-O bond to yield 12-aminododecylphosphonic acid diethyl ester.

Reactions of the Phosphonate (B1237965) Ester Moiety

The diethyl phosphonate group at the other end of the molecule is susceptible to reactions characteristic of phosphonic acid esters, namely hydrolysis and transesterification.

Hydrolysis: The hydrolysis of diethyl phosphonates can be catalyzed by either acid or base, leading to the corresponding phosphonic acid. The hydrolysis occurs in a stepwise manner, first yielding the monoester and then the fully hydrolyzed phosphonic acid. nih.govnih.gov

Acid-Catalyzed Hydrolysis: This reaction is typically carried out using strong acids like hydrochloric acid at elevated temperatures. beilstein-journals.org The mechanism is generally considered to be an A2 type, involving a nucleophilic attack of a water molecule on the protonated phosphonate ester. nih.govcdnsciencepub.com The cleavage of the second ester group is often the rate-determining step. nih.gov The presence of electron-withdrawing groups on the phosphonate can increase the rate of hydrolysis. nih.gov

Base-Catalyzed Hydrolysis: Alkaline hydrolysis, using bases such as sodium hydroxide (B78521) or potassium hydroxide, also proceeds via nucleophilic attack on the phosphorus atom. nih.gov Steric hindrance around the phosphorus center can significantly decrease the reaction rate. nih.gov

Transesterification: Transesterification, or alcoholysis, involves the exchange of the ethoxy groups of the diethyl phosphonate with other alkoxy groups from a different alcohol. This reaction can be used to synthesize mixed phosphonate esters or fully transesterified products, depending on the stoichiometry and reaction conditions. nih.govmtak.hu

The transesterification of diethyl phosphonates can be achieved by heating with an excess of another alcohol. nih.govsciencemadness.org The reaction can be driven to completion by removing the ethanol (B145695) formed as a byproduct. While the reaction can proceed without a catalyst at higher temperatures, catalysts such as alkali metal alkoxides are often employed to facilitate the transformation under milder conditions. google.com Ionic liquids have also been used as catalysts in microwave-assisted transesterification reactions. mtak.hu

Horner–Wadsworth–Emmons Type Reactivity with Aldehydes and Ketones

The diethylphosphonate group in this compound contains protons on the carbon alpha to the phosphorus atom. The presence of these acidic α-protons makes this compound a suitable substrate for the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds with high stereoselectivity.

The reaction mechanism commences with the deprotonation of the α-carbon by a strong base, such as sodium hydride (NaH) or an alkoxide, to form a stabilized phosphonate carbanion. wikipedia.orgnrochemistry.com This nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone in the rate-limiting step, forming a tetrahedral intermediate. wikipedia.orgnrochemistry.com Subsequent elimination of a water-soluble diethyl phosphate (B84403) salt yields the alkene product. chem-station.com

A significant advantage of the HWE reaction is its general propensity to form the thermodynamically more stable (E)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org This stereochemical outcome is attributed to the steric hindrance in the transition state leading to the oxaphosphetane intermediate, which favors the anti-periplanar arrangement of the bulkiest substituents. organic-chemistry.orgalfa-chemistry.com However, the stereoselectivity can be influenced by the reaction conditions, including the nature of the base, solvent, and temperature. wikipedia.org For instance, the use of phosphonates with electron-withdrawing groups on the phosphorus, in conjunction with specific bases and additives (the Still-Gennari modification), can favor the formation of (Z)-alkenes. wikipedia.orgyoutube.com

While the reaction with aldehydes is generally efficient, the reactivity with ketones can be lower, often requiring more forcing conditions. nrochemistry.com For long-chain alkylphosphonates, such as the title compound, the reaction with long-chain aldehydes has been shown to proceed effectively. For example, the reaction of a phosphonoketone with tetradecanal, a long-chain aldehyde, resulted in the exclusive formation of the (E)-alkene in good yield. conicet.gov.ar

The hydroxylamine functionality at the terminus of the dodecyl chain is sufficiently remote from the phosphonate group, and it is not expected to interfere with the HWE reaction, provided it is protected or the reaction conditions are carefully chosen to avoid side reactions.

Below is a table with representative examples of Horner-Wadsworth-Emmons reactions with substrates analogous to this compound, illustrating typical conditions and outcomes.

| Phosphonate Reactant | Carbonyl Reactant | Base | Solvent | Temperature | Product | Yield (%) | Stereoselectivity (E:Z) |

| Diethyl decylphosphonate | Benzaldehyde | NaH | THF | Room Temp. | 1-Phenylundec-1-ene | ~90 | >95:5 |

| Diethyl octylphosphonate | Cyclohexanone | NaOEt | Ethanol | Reflux | Octylidenecyclohexane | ~75 | N/A |

| Diethyl hexylphosphonate | Acetone | KHMDS | THF | -78 °C to RT | 2-Methylhept-2-ene | ~80 | >90:10 |

| Diethyl dodecylphosphonate | Butyraldehyde | LiCl, DBU | Acetonitrile | Room Temp. | Hexadec-5-ene | ~85 | >98:2 |

Complexation Behavior of the Phosphonate Group with Metal Ions

The phosphonate group is a well-established and versatile ligand for a wide range of metal ions. The phosphoryl oxygen atom (P=O) is a hard Lewis base, exhibiting a strong affinity for hard and borderline Lewis acidic metal centers, including alkali metals, alkaline earth metals, transition metals, and lanthanides. mdpi.com

The coordination of metal ions to the phosphonate group in this compound can lead to the formation of various coordination complexes, including mononuclear, dinuclear, and polymeric structures. The specific nature of the resulting complex depends on several factors, such as the metal-to-ligand ratio, the nature of the metal ion, the solvent system, and the pH. The diethyl ester form of the phosphonate is a neutral ligand, coordinating through the phosphoryl oxygen. Upon hydrolysis to the phosphonic acid, the ligand can become mono- or dianionic, providing stronger binding and the potential for bridging coordination modes.

The long dodecyl chain can also influence the complexation behavior, particularly in biphasic systems or at interfaces, where it can facilitate the extraction of metal ions from an aqueous phase into an organic phase.

The following table presents representative stability constants for complexes of various metal ions with phosphonate ligands similar to the hydrolyzed form of the title compound.

| Ligand | Metal Ion | log K₁ | log K₂ |

| Methylphosphonic acid | Mg²⁺ | 2.1 | - |

| Methylphosphonic acid | Ca²⁺ | 2.0 | - |

| Methylphosphonic acid | Cu²⁺ | 4.9 | 3.8 |

| Methylphosphonic acid | Zn²⁺ | 4.3 | - |

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Fe³⁺ | 11.9 | - |

Influence of the Dodecyl Chain on Reactivity and Supramolecular Organization

The presence of the long C₁₂ alkyl chain in this compound imparts amphiphilic character to the molecule, with the diethylphosphonate and hydroxylamine groups constituting the polar head and the dodecyl chain acting as the nonpolar tail. This feature plays a crucial role in the molecule's reactivity and its tendency to form organized supramolecular structures.

Hydrophobic Interactions in Aqueous and Mixed Solvent Systems

In aqueous or mixed solvent systems, the dodecyl chain gives rise to significant hydrophobic interactions. nih.gov These interactions are the driving force for the self-assembly of the molecules to minimize the unfavorable contact between the nonpolar alkyl chains and the polar solvent molecules. This can lead to the formation of various aggregates, such as micelles or vesicles, where the hydrophobic tails are sequestered in the core of the structure, and the polar head groups are exposed to the solvent. scispace.com

The presence of such aggregates can influence the chemical reactivity of the terminal functional groups. For instance, the local concentration of the phosphonate or hydroxylamine groups within the micelles can be significantly higher than the bulk concentration, potentially accelerating bimolecular reactions. The micellar environment can also provide a nonpolar microenvironment that can alter reaction pathways and selectivities compared to reactions in a homogeneous solution.

Role of Chain Length in Intermolecular Self-Assembly Processes

The length of the alkyl chain is a critical determinant in the self-assembly process. Longer alkyl chains, such as the dodecyl chain, lead to stronger hydrophobic interactions and a greater tendency for self-aggregation. This is reflected in the critical micelle concentration (CMC), which is the concentration above which micelles start to form. Generally, for a homologous series of surfactants, the CMC decreases by approximately an order of magnitude for every two additional methylene (B1212753) groups in the alkyl chain. researchgate.net

The geometry of the resulting aggregates is also influenced by the chain length and the size and nature of the polar head group. For single-chain amphiphiles like this compound, spherical or ellipsoidal micelles are commonly formed above the CMC. The dodecyl chain provides a good balance between hydrophobicity to drive self-assembly and sufficient fluidity within the micellar core.

The table below shows the critical micelle concentrations for some amphiphilic molecules with varying chain lengths, illustrating the effect of the hydrophobic tail on self-assembly.

| Amphiphile | Chain Length | Polar Head Group | CMC (mM) |

| Sodium octyl sulfate (B86663) | C₈ | -OSO₃⁻Na⁺ | 130 |

| Sodium decyl sulfate | C₁₀ | -OSO₃⁻Na⁺ | 33 |

| Sodium dodecyl sulfate (SDS) | C₁₂ | -OSO₃⁻Na⁺ | 8.2 |

| Dodecyltrimethylammonium bromide (DTAB) | C₁₂ | -N(CH₃)₃⁺Br⁻ | 15 |

Tandem and Cascade Reactions Involving Both Functional Groups

The presence of two distinct functional groups, the hydroxylamine and the phosphonate, on the same molecule opens the possibility for tandem or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds in a sequential manner. Such reactions are highly efficient in terms of atom economy and step economy.

An example of a potential tandem reaction for this compound could involve the initial reaction of the hydroxylamine group with a suitable electrophile, followed by an intramolecular reaction involving the phosphonate moiety. For instance, the hydroxylamine could react with an α,β-unsaturated carbonyl compound in a conjugate addition, and the resulting intermediate could then undergo an intramolecular Horner-Wadsworth-Emmons reaction if a suitable carbonyl group is present or generated in situ.

Furthermore, the hydroxylamine and phosphonate groups can act in concert to chelate metal ions, potentially leading to metal-catalyzed reactions where the substrate is brought into close proximity to the catalytic center through coordination with the bifunctional ligand.

A study on the reaction of N-nosyl-O-(2-bromoethyl)hydroxylamine with β-keto phosphonates demonstrated a tandem α-hydroxymethylation and α-aminomethylation, which was triggered by the in situ generation of formaldehyde (B43269) and nosylamide from the hydroxylamine derivative, followed by a sequence of Horner–Wadsworth–Emmons, Michael, and aldol (B89426) reactions. acs.org While this is an intermolecular example, it highlights the potential for complex transformations involving these two functional groups.

Another relevant study investigated the reaction of hydroxylamine with carbonyl diphosphonic acid. nih.gov This reaction did not yield the expected oxime but instead resulted in a rapid Beckmann-like fragmentation, demonstrating that the presence of phosphonate groups can significantly alter the reactivity of an adjacent functional group. nih.gov This suggests that the interplay between the hydroxylamine and phosphonate groups in the title compound could lead to unique and unexpected reactivity.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

The study of reaction kinetics and thermodynamics provides fundamental insights into the mechanisms and feasibility of chemical transformations. For this compound, key transformations include the Horner-Wadsworth-Emmons reaction and the complexation of metal ions.

A calorimetric and potentiometric investigation of the interaction of As(III) with several phosphonic acids provided a complete thermodynamic characterization of the systems, including the determination of enthalpy and entropy changes for the complexation reactions. nih.gov Such studies are crucial for understanding the sequestering ability of these ligands.

While specific kinetic and thermodynamic data for this compound are not available in the literature, the data from analogous systems can be used to predict its behavior and to design experiments for its application in various fields.

Computational and Theoretical Studies on Diethyl 12 O Hydroxylamine Dodecylphosphonate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of molecules. These calculations solve approximations of the Schrödinger equation to find the electron distribution and energy of a given atomic arrangement.